molecular formula C11H12O3 B034916 2-Phenyloxirane-2-carboxylic acid ethyl ester CAS No. 19780-36-0

2-Phenyloxirane-2-carboxylic acid ethyl ester

Cat. No. B034916
CAS RN: 19780-36-0
M. Wt: 192.21 g/mol
InChI Key: ZOOCDASTSAUTTG-UHFFFAOYSA-N
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Description

2-Phenyloxirane-2-carboxylic acid ethyl ester, also known as ethyl 2-methyl-3-phenyl-2-oxiranecarboxylate , is an organic compound. It is a type of ester, which are derived from carboxylic acids . In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids . Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters by treatment with an alcohol in the presence of base .


Molecular Structure Analysis

The molecular formula of 2-Phenyloxirane-2-carboxylic acid ethyl ester is C11H12O3 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .


Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids . Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . For example, methyl butanoate is found in pineapple oil, and isopentyl acetate is a constituent of banana oil .

Safety And Hazards

The hazards of a substance based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . The CLP Regulation makes sure that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union .

Future Directions

BMK-glycidates (methyl, ethyl and other glycidic acid ethers), commonly referred to as a “glycidic esters”, are an organic compounds . This compound exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . Understanding BMK glycidates ethers syntheses and properties is thus of great importance .

properties

IUPAC Name

ethyl 2-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOCDASTSAUTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyloxirane-2-carboxylic acid ethyl ester

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